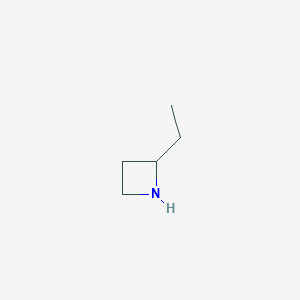
2-Bromo-5-chloro-D-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-D-phenylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-chloro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorobenzoic acid.
Amination: The brominated product is then subjected to an amination reaction to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis process. The key steps include:
Raw Material Selection: Using cost-effective and readily available raw materials such as 2-chlorobenzoic acid.
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions, such as temperature, pressure, and reaction time.
Purification: Employing techniques like crystallization and chromatography to purify the final product.
化学反応の分析
Types of Reactions
2-Bromo-5-chloro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different amino acid derivatives.
科学的研究の応用
2-Bromo-5-chloro-D-phenylalanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
作用機序
The mechanism of action of 2-Bromo-5-chloro-D-phenylalanine involves its interaction with specific molecular targets and pathways. The amino group allows it to interact with enzymes and receptors, potentially modulating their activity. The bromine and chlorine atoms on the phenyl ring may enhance its binding affinity and specificity for certain targets, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Shares the bromine and chlorine substitution pattern on the phenyl ring.
5-Bromo-2-chlorobenzoic acid: Another compound with similar halogen substitutions.
Uniqueness
2-Bromo-5-chloro-D-phenylalanine is unique due to the presence of the amino group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the amino functionality.
特性
IUPAC Name |
(2R)-2-amino-3-(2-bromo-5-chlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHYLIBAKNJBHR-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(C(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C[C@H](C(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dichloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B7941147.png)

![(R)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B7941166.png)



![6Lambda6-thia-1-azaspiro[3.5]nonane-6,6-dione](/img/structure/B7941195.png)
![(2S)-2-azaniumyl-3-[3,5-bis(trifluoromethyl)phenyl]propanoate](/img/structure/B7941205.png)
![(2S)-2-amino-3-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B7941210.png)



